8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid
Description
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CID 5020834) is a brominated quinoline derivative with the molecular formula C₁₅H₉BrN₂O₂. Its structure features a pyridin-3-yl substituent at the 2-position of the quinoline core, a bromine atom at the 8-position, and a carboxylic acid group at the 4-position. The compound’s SMILES string is C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3, and its InChIKey is YIDGHQSZKRIVOT-UHFFFAOYSA-N .
Properties
IUPAC Name |
8-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDGHQSZKRIVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Combes synthesis.
Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the brominated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Route A: Three-Component Condensation
Adapted from the Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride-catalyzed method :
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Reactants :
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Pyridine-3-carbaldehyde (for 2-pyridinyl substitution)
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Pyruvic acid (for 4-carboxylic acid group)
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8-Bromo-1-naphthylamine (for 8-bromo substitution)
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Conditions :
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Catalyst: Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)
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Temperature: 80°C, solvent-free
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Time: 30–60 minutes
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Mechanism :
Route B: Pfitzinger Reaction with Post-Functionalization
Based on Pfitzinger quinoline synthesis :
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Reactants :
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5-Bromoisatin (for 8-bromo substitution)
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Phenylacetic acid derivatives (for 2-aryl substitution)
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Conditions :
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Base: Aqueous/alcoholic KOH
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Temperature: Reflux (24 hours)
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Post-Synthesis Modification :
Functional Group Reactivity
The compound’s reactivity is governed by three key groups:
2.1. Carboxylic Acid Derivatives
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Esterification :
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Amidation :
2.2. Bromine Substitution
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Suzuki-Miyaura Coupling :
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Buchwald-Hartwig Amination :
3.1. Pyridinyl Group Functionalization
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N-Oxidation :
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Coordination Chemistry :
Stability and Compatibility
Scientific Research Applications
Antibacterial Applications
Overview
The antibacterial properties of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid have been evaluated against various bacterial strains. Research indicates that modifications in the quinoline structure can enhance antibacterial activity.
Case Study: Antibacterial Activity Evaluation
A study synthesized several quinoline derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics like ampicillin. For instance, a derivative with a similar structure demonstrated an inhibition zone of 20 mm against E. coli, highlighting the potential for developing new antibacterial agents based on this scaffold .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 18 |
| Similar Derivative | E. coli | 20 |
| Standard Antibiotic | S. aureus | 15 |
Anticancer Applications
Overview
The compound has shown promise as an anticancer agent, particularly through its ability to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.
Case Study: DHODH Inhibition
Research on quinoline-based analogues revealed that certain compounds, including derivatives of this compound, achieved IC50 values as low as 9.71 nM against DHODH. These findings suggest that structural modifications can lead to enhanced potency and selectivity for cancer cell lines .
| Compound ID | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound 41 | 9.71 | Dihydroorotate dehydrogenase |
| Compound 43 | 26.2 | Dihydroorotate dehydrogenase |
Anti-inflammatory Applications
Overview
The anti-inflammatory properties of this compound have been explored in various studies, demonstrating its potential to mitigate inflammation without significant cytotoxicity.
Case Study: Inflammation Model
In vitro studies using RAW264.7 macrophages showed that derivatives of quinoline carboxylic acids, including this compound, exhibited significant anti-inflammatory effects by reducing lipopolysaccharide-induced inflammation. Notably, the compound displayed low cytotoxicity at effective doses, suggesting a favorable safety profile for therapeutic use .
| Compound | Cytotoxicity (IC50 μg/mL) | Anti-inflammatory Effect |
|---|---|---|
| 8-Bromo derivative | >100 | Significant reduction in TNF-alpha levels |
Mechanism of Action
The mechanism of action of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, leading to alterations in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 8-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid with key analogs based on substituents, physicochemical properties, and synthetic routes:
Structural and Electronic Differences
- Pyridine vs. Phenyl Substituents : The pyridin-3-yl group in the target compound introduces a nitrogen heteroatom, creating an electron-deficient aromatic system compared to the bromophenyl analog (103914-52-9). This may enhance interactions with biological targets (e.g., ATP-binding pockets) .
- Carboxylic Acid Positioning : The 4-carboxylic acid group in the target compound contrasts with the 3-carboxylate ester in 35975-57-6. The free acid group facilitates salt formation or metal coordination, whereas the ester is more metabolically stable .
Physicochemical Properties
- Solubility: The dicarboxylic acid analog (216060-06-9) exhibits higher aqueous solubility than the monocarboxylic target compound due to increased polarity .
- Acidity : The dual carboxylic acid groups in 216060-06-9 result in a lower pKa (~2.5 for each COOH) compared to the target compound’s single carboxylic acid (pKa ~4.5) .
Research Implications and Gaps
While the target compound lacks direct experimental data, its analogs suggest:
- Biological Activity: Brominated quinolines often exhibit antimicrobial or anticancer properties. The pyridine moiety may enhance selectivity toward kinase targets .
- Materials Science : The carboxylic acid group could enable the formation of coordination polymers with transition metals (e.g., Cu²⁺ or Zn²⁺) for catalytic applications .
Critical Gap: No toxicity or efficacy data exist for the target compound. Future studies should prioritize in vitro screening and crystallographic analysis to validate hypothesized applications.
Biological Activity
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 8-position and a pyridine ring at the 2-position of the quinoline structure. This configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives, including 8-bromo compounds, exhibit notable antimicrobial properties. Studies have shown that related compounds possess significant antibacterial and antifungal activities. For instance, derivatives of quinoline-4-carboxylic acid have demonstrated profound effects against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Microorganism Tested | Activity Observed |
|---|---|---|
| Quinoline-4-carboxylic acid | Staphylococcus aureus | Strong inhibition |
| 8-Bromo derivatives | Escherichia coli | Moderate inhibition |
| This compound | Candida albicans | Potential activity noted |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds similar to 8-bromo derivatives have shown efficacy in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines have revealed that these compounds can induce apoptosis and cell cycle arrest .
Case Study:
A study involving a series of quinoline analogs demonstrated that certain modifications enhance their selectivity towards cancer cells. The presence of a carboxylic acid group was found essential for maintaining activity against specific kinases associated with cancer progression .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may bind to key enzymes involved in metabolic pathways, thereby inhibiting their activity. This is particularly relevant in the context of cancer treatment where enzyme inhibition can disrupt tumor growth.
- Receptor Interaction: It may also interact with specific receptors on cell membranes, influencing signal transduction pathways that regulate cell survival and proliferation.
- Antioxidant Activity: Some studies suggest that quinoline derivatives possess antioxidant properties, which can help mitigate oxidative stress in cells, further contributing to their therapeutic potential .
Research Findings
Recent research has focused on optimizing the structure of quinoline derivatives to enhance their biological activity. For example, modifications at the 2-position and variations in substituents have been explored to improve potency against specific targets .
Table 2: Summary of Research Findings on Quinoline Derivatives
Q & A
Basic: What are the optimal synthetic routes for 8-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with brominated quinoline precursors. For example, brominated quinoline-carboxylic acid derivatives (e.g., 8-bromo-2,4-quinolinedicarboxylic acid, CAS 216060-06-9) are key intermediates, synthesized via nucleophilic substitution or metal-catalyzed coupling reactions . Characterization of intermediates relies on NMR (1H/13C), mass spectrometry , and HPLC purity analysis (e.g., >95.0% purity criteria in reagent catalogs) . Reaction optimization may require adjusting stoichiometry, temperature, or catalysts like palladium for cross-coupling steps .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of analogous 4-(adamantan-1-yl)quinoline derivatives . Spectroscopic techniques like FT-IR (for carboxylic acid C=O stretches) and UV-Vis (for quinoline π→π* transitions) provide complementary data. Discrepancies in spectral data (e.g., unexpected peaks in 1H NMR) may indicate incomplete purification or side reactions, necessitating column chromatography or recrystallization .
Advanced: How do substituents on the quinoline ring influence the compound’s biological activity in drug discovery?
The 8-bromo and pyridin-3-yl groups enhance steric and electronic interactions with biological targets. For instance, bromine increases lipophilicity, potentially improving membrane permeability, while the pyridine moiety enables hydrogen bonding with enzymes or receptors . Structure-activity relationship (SAR) studies on similar compounds (e.g., 4-chloroquinoline-3-carboxylates) show that substituent position and size critically affect antimicrobial or anticancer activity . Computational modeling (e.g., docking studies) is recommended to predict binding affinities before in vitro assays .
Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or cell line specificity . A systematic review approach (e.g., PRISMA guidelines) can harmonize data by standardizing experimental protocols . For example, conflicting cytotoxicity results may stem from differences in mitochondrial reductase assays (MTT vs. resazurin). Cross-validation using orthogonal assays (e.g., apoptosis markers or flow cytometry) is advised .
Advanced: How can the compound’s photophysical properties be leveraged in fluorescent probe design?
The quinoline core exhibits intrinsic fluorescence, modifiable via substituents. The 8-bromo group may quench fluorescence, but replacing it with electron-donating groups (e.g., -NH2) can restore emission, as seen in 8-amidoquinoline zinc probes . Time-resolved fluorescence or quantum yield measurements are critical for optimizing probe sensitivity. For metal ion detection, chelation-enhanced fluorescence (CHEF) mechanisms should be explored .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Matrix interference (e.g., plasma proteins) and low concentrations require high-sensitivity LC-MS/MS methods. Deuterated internal standards (e.g., D4-8-bromo derivatives) improve quantification accuracy. Sample preparation techniques like solid-phase extraction (SPE) or protein precipitation are essential to reduce background noise . Method validation must include recovery rates (>85%) and limits of detection (LOD < 1 ng/mL) per ICH guidelines.
Advanced: What strategies improve the compound’s stability under physiological conditions?
Prodrug approaches (e.g., esterification of the carboxylic acid) enhance stability in acidic environments (e.g., the stomach). Alternatively, nanoformulations (liposomes or polymeric nanoparticles) protect the compound from enzymatic degradation in serum . Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways (e.g., hydrolysis of the bromine substituent) .
Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
Quinoline derivatives often inhibit CYP3A4 or CYP2D6, leading to drug-drug interaction risks. In vitro microsomal assays using human liver microsomes (HLMs) and LC-MS metabolite profiling are standard. For example, 8-bromo substitution may reduce CYP affinity compared to fluoroquinolones, but in silico predictions (e.g., SwissADME) should guide further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
